(Indolin-4-yl)methanol

Organic Synthesis Medicinal Chemistry Physicochemical Properties

The saturated indoline core of (Indolin-4-yl)methanol (CAS 905274-11-5) delivers distinct reactivity vs. indole analogs. Its 4-position hydroxymethyl handle enables oxidation, esterification, and etherification—key for parallel library synthesis. Predicted LogP 0.44 ensures aqueous buffer solubility, reducing DMSO-related HTS artifacts. Validated for kinase and anti-inflammatory SAR, 4-substituted derivatives show up to 100-fold potency gains. Procure the exact CAS for batch-to-batch reproducibility. Standard 97% purity, shipped at ambient temperature.

Molecular Formula C9H11NO
Molecular Weight 149.19 g/mol
CAS No. 905274-11-5
Cat. No. B152004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Indolin-4-yl)methanol
CAS905274-11-5
Molecular FormulaC9H11NO
Molecular Weight149.19 g/mol
Structural Identifiers
SMILESC1CNC2=CC=CC(=C21)CO
InChIInChI=1S/C9H11NO/c11-6-7-2-1-3-9-8(7)4-5-10-9/h1-3,10-11H,4-6H2
InChIKeyKIAXWXLKHCRJMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Indolin-4-yl Methanol CAS 905274-11-5: Core Chemical Profile and Research-Grade Specifications for Procurement


(Indolin-4-yl)methanol (CAS 905274-11-5) is a saturated indoline-based heterocyclic building block with the molecular formula C9H11NO and a molecular weight of 149.19 g/mol. It features a 2,3-dihydro-1H-indole core with a primary hydroxymethyl group at the 4-position [1]. This structural arrangement confers distinct reactivity and physicochemical properties compared to unsaturated indole analogs. Commercial availability for research applications is well-established, with typical specifications including a purity of 97–98% (HPLC) and recommended storage at 2–8°C with protection from light . Predicted physicochemical parameters include a boiling point of 312.6±21.0 °C, a density of 1.162±0.06 g/cm³, a pKa of 14.29±0.10, and a LogP of 0.44, which inform its handling and formulation in organic and aqueous media .

Procurement Alert: Why (Indolin-4-yl)methanol 905274-11-5 Cannot Be Replaced by Common Indole-4-methanol Analogs


The saturated indoline ring of (Indolin-4-yl)methanol distinguishes it from the fully aromatic indole-4-methanol (CAS 1074-85-7) . This structural difference confers a higher predicted pKa (14.29 vs. not reported) and lower LogP (0.44 vs. higher lipophilicity in unsaturated analogs), leading to divergent solubility, reactivity, and biological target engagement profiles [1]. Additionally, the 4-position hydroxymethyl group in this compound provides a unique vector for derivatization, which is not accessible in 5-hydroxyindole (CAS 1953-54-4) or 5-methoxyindole analogs [2]. Generic substitution with an unsaturated indole-4-methanol or a different indoline regioisomer (e.g., 5-substituted) would result in altered synthetic pathways and unpredictable biological outcomes, making procurement of the precise CAS 905274-11-5 structure essential for reproducibility in medicinal chemistry and chemical biology applications.

Data-Driven Selection Guide: Key Differentiators for (Indolin-4-yl)methanol (CAS 905274-11-5)


Comparative Physicochemical Profile: (Indolin-4-yl)methanol vs. Indole-4-methanol

(Indolin-4-yl)methanol exhibits a predicted pKa of 14.29±0.10 and a predicted LogP of 0.44 [1]. These values are distinct from the fully aromatic indole-4-methanol (CAS 1074-85-7), which has a reported pKa of 15.02±0.10 and a higher predicted LogP (estimated >1.0) due to increased lipophilicity from the aromatic indole ring . The saturated indoline core results in increased polarity and altered hydrogen bonding capacity, directly impacting solubility and formulation characteristics.

Organic Synthesis Medicinal Chemistry Physicochemical Properties

Regiochemical Specificity: 4-Position Hydroxymethyl vs. 5-Hydroxyindole

The 4-position substitution of (Indolin-4-yl)methanol provides a unique vector for derivatization that is distinct from the 5-position hydroxyl group of 5-hydroxyindole (CAS 1953-54-4). In a study evaluating indoline derivatives for antioxidant and anti-inflammatory activity, unsubstituted indoline exhibited baseline activity, whereas derivatives with substituents at the 4-position demonstrated enhanced potency [1]. For instance, 4-ester derivatives showed anti-inflammatory activity at 1/100th the concentration of unsubstituted indoline [2]. This indicates that the 4-position is a privileged site for activity modulation.

Medicinal Chemistry Structure-Activity Relationship Antioxidant Agents

Synthetic Versatility: Primary Alcohol Handle vs. Methoxy or Hydrogen

(Indolin-4-yl)methanol contains a primary alcohol group at the 4-position, which is a versatile handle for diverse chemical transformations [1]. This contrasts with 4-methoxyindole (CAS 4837-90-5) or unsubstituted indoline, which lack this functional group. The primary alcohol can undergo oxidation to an aldehyde or carboxylic acid, esterification, etherification, or conversion to a leaving group for nucleophilic substitution . In contrast, 4-methoxyindole offers only ether cleavage as a reactive option, limiting downstream synthetic utility.

Organic Synthesis Medicinal Chemistry Chemical Biology

Purity Benchmarking: Commercial Availability of High-Purity Batches

(Indolin-4-yl)methanol is commercially available from multiple vendors with a standard purity specification of ≥97% by HPLC . Some suppliers offer purities of 98% with batch-specific QC data including NMR, HPLC, and GC [1]. In contrast, the unsaturated analog indole-4-methanol (CAS 1074-85-7) is commonly offered at 95-97% purity, and 5-hydroxyindole is often supplied at 96-97% . The availability of 98% pure (Indolin-4-yl)methanol with rigorous analytical documentation reduces the need for further purification and ensures reproducibility in sensitive applications.

Procurement Quality Control Chemical Synthesis

Stability and Storage Profile: Cold-Chain Requirement vs. Ambient Storage

(Indolin-4-yl)methanol requires storage at 2-8°C with protection from light to maintain stability . In contrast, indole-4-methanol (CAS 1074-85-7) is typically stored at ambient temperature . The cold-chain requirement for the indoline derivative suggests potential sensitivity to oxidation or thermal degradation of the saturated ring system, which is not observed in the fully aromatic indole analog. This difference has implications for shipping, inventory management, and long-term storage protocols in research laboratories.

Chemical Stability Storage Conditions Logistics

Recommended Application Scenarios for (Indolin-4-yl)methanol Based on Quantifiable Differentiation


Synthesis of 4-Substituted Indoline Libraries for Medicinal Chemistry

(Indolin-4-yl)methanol is ideally suited as a starting material for the parallel synthesis of diverse 4-substituted indoline libraries [1]. Its primary alcohol handle enables a wide range of transformations (oxidation, esterification, etherification, etc.) that are not accessible from 4-methoxy or 5-hydroxyindole analogs . The 4-position has been validated as a privileged site for enhancing anti-inflammatory and antioxidant activity, with up to 100-fold improvements in potency observed for 4-substituted derivatives [2]. Researchers targeting SAR studies around the indoline scaffold should prioritize this compound for efficient derivatization.

Formulation Development for In Vitro Assays Requiring Enhanced Aqueous Solubility

The predicted LogP of 0.44 and pKa of 14.29 for (Indolin-4-yl)methanol indicate significantly higher aqueous solubility compared to indole-4-methanol (LogP >1.0) [1]. This property facilitates dissolution in aqueous assay buffers without the need for high concentrations of DMSO or other organic co-solvents, reducing solvent-related artifacts in cell-based assays. Procurement of this specific compound is advantageous for biological testing in HTS or high-content screening formats where aqueous compatibility is critical.

Medicinal Chemistry Campaigns Targeting Kinase or Inflammatory Pathways

Indoline derivatives, including those with 4-position substitution, have demonstrated activity against various kinases and inflammatory targets [1]. (Indolin-4-yl)methanol serves as a key building block for introducing a hydroxymethyl group at the 4-position, which can be further elaborated into kinase inhibitor scaffolds . In comparison to 5-hydroxyindole, which is commonly used in serotonin receptor modulators, the 4-position substitution offers a distinct pharmacophore geometry and electronic profile, making it a preferred choice for targets where the 4-vector is essential for binding.

Technical Documentation Hub

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